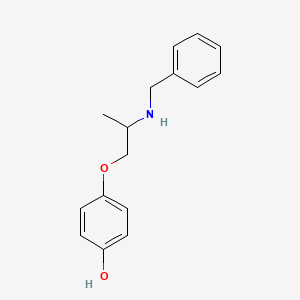

4-(2-(Benzylamino)propoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(benzylamino)propoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-13(17-11-14-5-3-2-4-6-14)12-19-16-9-7-15(18)8-10-16/h2-10,13,17-18H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLYQEJUZUROGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Benzylamino Propoxy Phenol and Its Analogues

Strategies for the Formation of the Phenoxy-Propoxy Ether Linkage

The crucial ether bond that connects the phenol (B47542) ring to the aminopropoxy side chain is a primary focus in the synthesis of the target molecule. The methods employed are designed to be high-yielding and, where necessary, to control the stereochemistry of the adjacent chiral center.

The most direct and widely used method for forming the aryl ether linkage is the Williamson ether synthesis. jk-sci.commasterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. wikipedia.org In the context of synthesizing 4-(2-(benzylamino)propoxy)phenol, this strategy can be implemented in two principal ways:

Alkylation of a protected phenol: A common precursor, such as 4-benzyloxyphenol or 4-methoxyphenol, is first deprotonated with a suitable base to form the corresponding phenoxide. The resulting nucleophile is then reacted with a 3-carbon electrophile, such as 1-chloro-2-propanol (B90593) or propylene (B89431) oxide, to form the ether linkage. The protecting group on the phenol is removed in a subsequent step.

Alkylation of hydroquinone (B1673460): A more direct route involves the mono-alkylation of hydroquinone (benzene-1,4-diol). Controlling the stoichiometry and reaction conditions is critical to minimize the formation of the di-alkylated byproduct.

The reaction is typically an SN2 process, where the phenoxide attacks the primary carbon of the propyl side chain, displacing a leaving group (e.g., a halide or tosylate). masterorganicchemistry.comwikipedia.org The choice of base and solvent is crucial for reaction efficiency. Strong bases like sodium hydride (NaH) are effective for deprotonating phenols, while weaker bases such as potassium carbonate (K₂CO₃) are also commonly used, particularly with more reactive alkylating agents. jk-sci.com Dipolar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the SN2 reaction. jk-sci.com

Table 1: Representative Conditions for O-Alkylation of Phenols

| Phenolic Precursor | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| 4-Benzyloxyphenol | 1-Chloro-2-propanol | K₂CO₃ | Acetonitrile | Reflux | 85-95 |

| Hydroquinone | Propylene oxide | NaOH | Water/THF | 50-70 | 60-75 (mono-alkylated) |

| 4-Methoxyphenol | 2-Bromopropyl tosylate | NaH | DMF | 25-50 | >90 |

| Phenol | Allyl Bromide | K₂CO₃ | Acetone | Reflux | 80-90 |

The central carbon of the propoxy chain in this compound is a stereocenter. Consequently, controlling its absolute configuration is often a key objective, particularly in the synthesis of pharmaceutical analogues. Stereoselectivity can be achieved primarily by using chiral starting materials.

A highly effective strategy involves the use of enantiomerically pure propylene oxide. pearson.com Chiral (R)- or (S)-propylene oxide can be synthesized through methods like the Sharpless asymmetric epoxidation of allyl alcohol. wikipedia.orgjrchen-group.comorganic-chemistry.org This reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate ligand to deliver the epoxide with high enantiomeric excess (>90% ee). jrchen-group.comorganic-chemistry.org

Once the chiral epoxide is obtained, it can undergo a regioselective ring-opening reaction with a phenoxide nucleophile. patsnap.comacs.org The phenoxide, generated from a precursor like 4-benzyloxyphenol, will attack the less sterically hindered terminal carbon of the epoxide. This SN2 reaction proceeds with an inversion of configuration at the site of attack, yielding a chiral 1-(4-benzyloxyphenoxy)propan-2-ol intermediate with a defined stereochemistry. patsnap.com

Table 2: Stereoselective Synthesis via Chiral Epoxides

| Chiral Epoxide | Phenolic Nucleophile | Catalyst/Base | Outcome | Reference Method |

| (R)-Propylene oxide | 4-Benzyloxyphenoxide | K₂CO₃ | (S)-1-(4-Benzyloxyphenoxy)propan-2-ol | Epoxide Ring Opening patsnap.com |

| (S)-Propylene oxide | 4-Benzyloxyphenoxide | NaOH | (R)-1-(4-Benzyloxyphenoxy)propan-2-ol | Epoxide Ring Opening patsnap.com |

| Allyl alcohol | N/A | Ti(OiPr)₄, (+)-DET | (R)-Glycidol (precursor to (R)-propylene oxide) | Sharpless Epoxidation wikipedia.org |

| Allyl alcohol | N/A | Ti(OiPr)₄, (-)-DET | (S)-Glycidol (precursor to (S)-propylene oxide) | Sharpless Epoxidation wikipedia.org |

Construction of the Benzylamino Moiety

The introduction of the secondary benzylamine (B48309) group can be accomplished through two primary synthetic routes: reductive amination of a ketone precursor or direct N-alkylation of a primary amine.

Reductive amination is a robust and widely used one-pot method for forming C-N bonds. organic-chemistry.orgacsgcipr.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

To synthesize this compound, a key intermediate, 1-(4-hydroxyphenoxy)propan-2-one, is required. This ketone can be prepared by oxidation of the corresponding secondary alcohol, 1-(4-hydroxyphenoxy)propan-2-ol. The ketone is then reacted with benzylamine in the presence of a reducing agent. A variety of reducing agents are suitable for this transformation, with the choice often depending on the presence of other functional groups and desired reaction conditions. wikipedia.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB): This is a mild and selective reagent that is particularly effective for reductive aminations. organic-chemistry.org It tolerates a wide range of functional groups and is often used in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.org

Sodium cyanoborohydride (NaBH₃CN): Another selective reagent, it is effective at slightly acidic pH, where imine formation is favored. wikipedia.org

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a "green" and efficient method, though it may not be compatible with reducible functional groups like alkenes or nitro groups. wikipedia.org

Table 3: Common Reagents for Reductive Amination

| Reducing Agent | Typical Solvent | Catalyst | Key Features |

| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE), THF | Acetic Acid (optional) | Mild, highly selective, broad functional group tolerance. organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | pH control (acidic) | Selective for imines over ketones. wikipedia.org |

| Hydrogen (H₂) | Ethanol, Methanol | Pd/C, PtO₂, Raney Ni | Atom economical, clean workup, may reduce other groups. wikipedia.org |

| Sodium Borohydride (NaBH₄) | Methanol | N/A | Less selective; can reduce the starting ketone. wikipedia.org |

An alternative strategy for forming the benzylamino group is the direct N-alkylation of a primary amine with a benzyl (B1604629) halide. ncert.nic.in This approach begins with the synthesis of a 4-(2-aminopropoxy)phenol intermediate. This can be achieved, for example, by converting the hydroxyl group of 1-(4-hydroxyphenoxy)propan-2-ol into a better leaving group (e.g., a tosylate or mesylate), followed by substitution with an azide (B81097) (N₃⁻) and subsequent reduction.

The resulting primary amine, 4-(2-aminopropoxy)phenol, serves as the nucleophile. It reacts with a benzyl halide, such as benzyl bromide or benzyl chloride, to form the desired secondary amine. researchgate.net This reaction is a classic example of nucleophilic substitution, typically proceeding via an SN2 mechanism for primary benzylic halides like benzyl bromide. ucalgary.calibretexts.org To favor mono-alkylation and prevent the formation of the tertiary amine byproduct, reaction conditions such as stoichiometry (using the amine in slight excess) and temperature must be carefully controlled. masterorganicchemistry.com The presence of a non-nucleophilic base is often required to scavenge the hydrogen halide (e.g., HBr) generated during the reaction. ncert.nic.in

Functionalization and Derivatization of the Phenol Ring System

The phenol ring in this compound offers a site for further molecular diversification to create a library of analogues. The hydroxyl group is a strongly activating, ortho, para-directing substituent for electrophilic aromatic substitution (EAS). britannica.comlibretexts.org Since the para position is occupied by the propoxy chain, electrophilic attack will be directed to the two equivalent ortho positions (C2 and C6).

Common derivatization reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms ortho to the hydroxyl group.

Nitration: Careful nitration using dilute nitric acid can install a nitro group, which can then be reduced to an amino group for further functionalization. libretexts.org

Friedel-Crafts Reactions: Acylation or alkylation can introduce new carbon-carbon bonds, although these reactions can sometimes be complicated by the Lewis acidic conditions and the presence of multiple nucleophilic sites in the substrate. libretexts.org

Mannich Reaction: This reaction introduces an aminomethyl group onto the phenol ring, providing another handle for creating diverse structures. nih.gov

These derivatization strategies allow for the systematic modification of the molecule's electronic and steric properties, which is a common approach in medicinal chemistry to optimize biological activity. nih.govrhhz.net

Electrophilic Aromatic Substitution for Tailoring Phenolic Substituents

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions used to introduce a variety of functional groups onto the phenolic ring of this compound precursors. wikipedia.orgmasterorganicchemistry.comlibretexts.org The phenol and alkoxy groups are activating and direct incoming electrophiles primarily to the ortho and para positions. wikipedia.org Since the para position is already substituted, these reactions are typically directed to the positions ortho to the propoxy group. The reaction proceeds via a two-step mechanism: the initial attack of the aromatic ring on the electrophile to form a stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com

Common SEAr reactions for modifying phenolic precursors include:

Halogenation: Introduction of chloro, bromo, or iodo substituents using reagents like Cl₂, Br₂, or I₂ often in the presence of a Lewis acid catalyst. masterorganicchemistry.com

Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively. Friedel-Crafts acylation, which uses an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃, is generally preferred over alkylation due to its resistance to polyalkylation and carbocation rearrangements. masterorganicchemistry.com

The choice of reaction conditions and specific reagents allows for controlled functionalization of the aromatic core, leading to a diverse library of analogues with tailored electronic and steric properties.

Table 1: Electrophilic Aromatic Substitution Reactions for Phenolic Ring Functionalization

| Reaction Type | Typical Reagents | Substituent Introduced | Potential Application |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ | -Br | Precursor for cross-coupling reactions |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | Can be reduced to an amino group (-NH₂) |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | -COCH₃ | Introduction of a keto group for further modification |

Metal-Catalyzed Coupling Reactions on Aryl Halide Precursors

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, providing efficient pathways to the core structure of this compound and its analogues. acs.orggoogle.com These reactions typically involve an aryl halide or triflate precursor, a transition metal catalyst (commonly palladium, nickel, or copper), and a suitable coupling partner. acs.orgacs.org

Key strategies include:

Ullmann Condensation/Buchwald-Hartwig Etherification: These reactions can be used to form the ether linkage. A substituted 4-halophenol can be coupled with 2-(benzylamino)propan-1-ol in the presence of a copper or palladium catalyst to construct the C-O bond.

Suzuki-Miyaura Coupling: If the precursor is a halogenated 4-alkoxyphenol, Suzuki coupling with an appropriate boronic acid can introduce a wide range of aryl or alkyl substituents onto the phenolic ring. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming the C-N bond of the benzylamino group. A precursor containing a primary or secondary amine can be coupled with a benzyl halide.

These methods are valued for their high functional group tolerance and the ability to form bonds that are otherwise difficult to construct. nih.gov The development of sophisticated ligand systems has greatly expanded the scope and efficiency of these transformations. acs.org

Table 2: Metal-Catalyzed Coupling Strategies

| Reaction Name | Bond Formed | Typical Catalyst/Ligand System | Example Application |

|---|---|---|---|

| Buchwald-Hartwig Etherification | Aryl C-O | Pd(OAc)₂, BINAP | Coupling of 4-bromophenol (B116583) with an amino alcohol |

| Suzuki-Miyaura Coupling | Aryl C-C | Pd(PPh₃)₄, K₂CO₃ | Coupling of a bromo-substituted precursor with phenylboronic acid |

| Buchwald-Hartwig Amination | Aryl C-N | Pd₂(dba)₃, Xantphos | Coupling of an amino-propoxy precursor with benzyl bromide |

Advanced Synthetic Routes for Structurally Diverse Analogues of this compound

Modern synthetic chemistry offers advanced strategies that enable the rapid and efficient assembly of complex molecules and the generation of structural diversity from simple starting materials.

Multi-Component Reactions in Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. ebrary.netnih.govorganic-chemistry.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity. nih.gov

For the synthesis of analogues of this compound, an MCR approach could be envisioned based on established reactions like the Ugi or Passerini reactions. organic-chemistry.orgmdpi.com For instance, a variation of the Ugi four-component reaction (U-4CR) could potentially assemble the core scaffold. A hypothetical Ugi reaction might involve:

An aldehyde (e.g., a protected 4-hydroxybenzaldehyde).

An amine (e.g., benzylamine).

An isocyanide.

A carboxylic acid or an electron-deficient phenol. researchgate.net

The resulting product could then be further modified to yield the desired final structure. The power of MCRs lies in their combinatorial nature; by simply varying each of the starting components, a large library of structurally diverse analogues can be synthesized quickly, which is highly valuable in medicinal chemistry for exploring structure-activity relationships. ebrary.net

Chemo-Enzymatic Synthesis for Chiral Analogues

The propoxy backbone of this compound contains a chiral center, meaning it can exist as two distinct enantiomers ((R) and (S)). Chemo-enzymatic synthesis leverages the high stereoselectivity of enzymes to produce enantiomerically pure compounds, which is crucial as different enantiomers of a molecule often exhibit different biological activities. nih.govdergipark.org.tr

Enzymes can be integrated into synthetic routes in several ways: nih.govbeilstein-journals.org

Kinetic Resolution: A racemic mixture of a key intermediate, such as 2-(benzylamino)propan-1-ol, can be treated with an enzyme, typically a lipase. The enzyme will selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting one (unreacted alcohol).

Asymmetric Reduction: An achiral precursor, such as a ketone, can be stereoselectively reduced to a chiral alcohol using a dehydrogenase enzyme (e.g., a ketoreductase) with a cofactor like NAD(P)H. nih.gov

Asymmetric Amination: Transaminase enzymes can catalyze the conversion of a ketone precursor directly into a chiral amine, offering a direct route to the chiral amino group.

These biocatalytic methods are valued for their exceptional selectivity and ability to operate under mild, environmentally friendly conditions, providing access to chiral building blocks that are challenging to obtain through traditional chemical methods. nih.govresearchgate.net

Table 3: Chemo-Enzymatic Approaches for Chiral Synthesis

| Enzymatic Strategy | Enzyme Class | Transformation | Outcome |

|---|---|---|---|

| Kinetic Resolution | Lipase | Selective acylation of one enantiomer of a racemic alcohol | Separation of enantiomers |

| Asymmetric Reduction | Dehydrogenase/Ketoreductase | Stereoselective reduction of a ketone to a chiral alcohol | Formation of a single enantiomer alcohol |

| Asymmetric Amination | Transaminase | Stereoselective conversion of a ketone to a chiral amine | Formation of a single enantiomer amine |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 2 Benzylamino Propoxy Phenol Derivatives

Analysis of the Benzylamino Substituent's Contribution to Biological or Chemical Activity

The benzylamino moiety plays a significant role in the interaction of these derivatives with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The attached benzyl (B1604629) group provides a large, hydrophobic region that can engage in van der Waals or hydrophobic interactions within a receptor binding pocket.

Structure-activity relationship (SAR) studies on related compounds highlight the importance of this group. For instance, in a series of isosteviol-based 1,3-aminoalcohols, derivatives with an N-benzyl substitution were found to be essential for reliable antiproliferative activity. mdpi.com Similarly, studies on benzylamino enaminone derivatives and substituted benzylamino-carbodithioates have demonstrated that the nature and substitution pattern of the benzyl group are critical for their biological effects. bates.edudocumentsdelivered.com

Modifications to the benzyl ring can fine-tune the electronic and steric properties of the entire molecule. In studies of octopaminergic 2-(substituted benzylamino)-2-thiazolines, the electronic nature of substituents on the benzyl ring was a key determinant of activity. netsci-journal.com For one class of these compounds, electron-donating groups at the meta-position enhanced activity, while for another, electron-withdrawing and hydrophobic substituents were more favorable. netsci-journal.com This indicates that the benzylamino group's role is highly dependent on the specific biological target and the nature of the molecular interactions involved.

Role of the Propoxy Linker's Length and Conformation in Molecular Recognition

The propoxy linker connects the phenolic and benzylamino portions of the molecule, and its length, flexibility, and conformation are critical for correctly positioning these two key pharmacophoric groups for optimal interaction with a biological target. The three-carbon chain of the propoxy group allows for considerable conformational freedom, which can be both an advantage and a disadvantage in drug design.

Research on analogues of the anti-tubercular drug PA-824, which feature various ether linkers, has shown that extending the linker length can lead to increased potency. service.gov.uk Specifically, propenyloxy and propynyloxy (B15346420) linkers, which introduce rigidity and alter the geometry compared to a simple propoxy group, were found to be effective. service.gov.uk This suggests that not just the length, but also the conformational constraint of the linker is a key factor.

In the context of PROTACs (PROteolysis TArgeting Chimeras), the length of the linker connecting the two recognition elements is crucial for inducing protein degradation, with an optimal length being necessary for maximal activity. nih.gov While the mechanism is different, this underscores the general principle that the linker's length dictates the spatial relationship between key binding moieties. For soluble epoxide hydrolase inhibitors, the length of the alkyl chain linker was also found to be important, with optimal lengths varying depending on the substitution pattern of the aromatic ring. nih.gov

| Linker Modification | Effect on Activity | Reference Compound Class |

| Extended linkers (e.g., propenyloxy, pentynyloxy) | Increased potency against replicating M. tb | PA-824 analogues service.gov.uk |

| Propynyl ethers | Most effective under anaerobic conditions | PA-824 analogues service.gov.uk |

| Butyl linker | Advantageous for meta-substituted ureas | sEH inhibitors nih.gov |

| Propyl linker | Better for ortho- and para-substituted ureas | sEH inhibitors nih.gov |

Impact of Phenolic Substituents and Functional Groups on Activity Profiles

The phenolic hydroxyl group is a key feature, capable of acting as a hydrogen bond donor and acceptor, which is often crucial for anchoring the molecule to a biological target. researchgate.net The acidity of this phenol (B47542) can be modulated by other substituents on the aromatic ring, which in turn affects its interaction potential and pharmacokinetic properties.

Studies on (benzoylaminophenoxy)phenol derivatives revealed that the deletion of the phenolic hydroxyl group resulted in a significant loss of potency, highlighting its importance for activity. nih.gov The antioxidant and biological activities of phenolic compounds are strongly influenced by the number and position of hydroxyl groups and other substituents on the benzene (B151609) ring. mdpi.comnih.gov Electron-donating groups (like -CH3, -OCH3) can increase the electron density of the ring and enhance reactivity, while electron-withdrawing groups (like -COOH) tend to decrease it. mdpi.comresearchgate.net

The position of substituents also matters. For antioxidant activity, the effect of substituents on hindered phenols generally follows the order: para > ortho > meta. researchgate.net In some cases, phenolic compounds can inhibit enzymes by covalently binding to reactive sites, an effect that depends on the reactivity of the specific phenolic substance. nih.gov

| Phenolic Modification | Impact on Activity/Property | Compound Class Context |

| Deletion of phenolic -OH | Significant loss of potency | (Benzoylaminophenoxy)phenol derivatives nih.gov |

| Electron-donating groups (-OH, -CH3, -OCH3) | Enhance reactivity towards •OH | Substituted phenols mdpi.com |

| Electron-withdrawing groups (-COOH) | Decrease reactivity towards •OH | Substituted phenols mdpi.com |

| Para-substituents | Maximize antioxidant activity | Hindered phenols researchgate.net |

Stereochemical Implications of the 2-Aminopropoxy Moiety on SAR

The presence of a methyl group at the 2-position of the propoxy chain introduces a chiral center, meaning that 4-(2-(Benzylamino)propoxy)phenol can exist as two non-superimposable mirror images, or enantiomers (R and S). It is a well-established principle in pharmacology that different stereoisomers of a drug can have vastly different biological activities, potencies, and metabolic fates. nih.gov

This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. A comprehensive stereochemical-SAR study of tetrahydrolipstatin (THL) and its seven other stereoisomers demonstrated this principle clearly. While the natural configuration of THL was the most potent inhibitor of pancreatic lipase, several other diastereomers retained significant activity, and one was 930 nM. nih.gov This shows that while one stereocenter might be critical, the configuration at others can modulate activity.

In another study on isosteviol-based 1,3-aminoalcohols, the transformations were designed to be stereoselective, implying that the specific 3D arrangement of the amino and alcohol groups was considered important for the desired antiproliferative activity. mdpi.com Therefore, for any biological activity of this compound derivatives, it is crucial to investigate the individual enantiomers, as one may be significantly more active or have a better safety profile than the other or the racemic mixture.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. conicet.gov.ar These methods use molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties—to build mathematical models that can predict the activity of new, unsynthesized compounds. documentsdelivered.comnih.gov

For derivatives of this compound, a QSAR model could be developed to predict a specific biological response. Relevant descriptors would likely include:

Electronic descriptors (e.g., Hammett constants, partial atomic charges): To quantify the effect of substituents on the benzyl and phenol rings. netsci-journal.com

Steric descriptors (e.g., molar refractivity, van der Waals volume): To account for the size and shape of the molecule and its substituents.

Topological descriptors: To describe molecular branching and connectivity.

Such models have been successfully applied to various classes of compounds, including benzylamino derivatives and phenolic compounds, to guide the design of more potent agents. bates.edunetsci-journal.commdpi.com For example, QSAR studies on benzoylaminobenzoic acid derivatives revealed that their inhibitory activity increased with greater hydrophobicity, molar refractivity, aromaticity, and the presence of a hydroxyl group. nih.gov

Topographical and Electronic Properties Correlating with Biological Response

Key topographical and electronic features include:

Hydrogen Bonding: The phenolic -OH group and the secondary amine (-NH-) are prime sites for hydrogen bonding, acting as both donors and acceptors. These interactions are often critical for high-affinity binding to a receptor.

Hydrophobic Interactions: The two aromatic rings (phenyl and benzyl) provide significant hydrophobic surfaces that can interact with nonpolar regions of a binding site.

Aromatic (π-π) Stacking: The aromatic rings can also engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein target.

Electrostatic Potential: The distribution of charge across the molecule, influenced by the electronegative oxygen and nitrogen atoms and any substituents on the rings, creates an electrostatic surface that guides the initial long-range recognition and orientation of the molecule as it approaches its target.

Molecular modeling studies on related compounds have confirmed the importance of these properties. For octopaminergic agonists, electrostatic interactions between the substituted benzyl ring and the receptor were deemed crucial for enhanced potency. netsci-journal.com The goal of SAR and SPR studies is to understand how to modify the molecule's structure to optimize these topographical and electronic features for a stronger and more selective biological response. drugdesign.org

Mechanistic Studies of Molecular Interactions in Vitro and in Silico

Ligand-Target Interaction Profiling of 4-(2-(Benzylamino)propoxy)phenol Analogues

The versatility of the this compound scaffold allows for its interaction with multiple biological targets. This section details the mechanisms of action of its analogues as antagonists of the androgen receptor, inhibitors of monoamine oxidase B, and modulators of the histamine (B1213489) H3 receptor, as well as their activity at other molecular targets.

Androgen Receptor (AR) Antagonism Mechanisms

Analogues of this compound have been investigated as potential androgen receptor (AR) antagonists, which are crucial in the treatment of prostate cancer. The AR is a ligand-dependent transcription factor that, upon activation by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), regulates gene expression related to male reproductive system development and prostate cancer progression. nih.govnih.gov

Research into 4-(4-benzoylaminophenoxy)phenol derivatives, which share a similar phenoxy-phenol backbone, reveals that these compounds can bind to the AR's ligand-binding domain and exhibit potent antagonistic activity. nih.gov Unlike traditional nonsteroidal AR antagonists that often contain a nitro- or cyano-substituted anilide structure, these analogues possess a unique pharmacophore. nih.gov For instance, compound 22 from a study on these derivatives demonstrated significant inhibition of DHT-promoted growth in various prostate cancer cell lines, including those with wild-type and mutated ARs. nih.gov This suggests a distinct mechanism of antagonism that could be effective against castration-resistant prostate cancer (CRPC), where AR mutations often lead to resistance to conventional therapies. nih.govnih.gov

The antagonistic mechanism involves the compound binding to the AR and preventing the conformational changes necessary for its activation and subsequent translocation to the nucleus to initiate gene transcription. The unique folded structure of some active N-methylated coumarinamide analogues, where two aromatic rings are positioned face-to-face, is thought to be crucial for binding to the AR. google.com

Table 1: Androgen Receptor Antagonistic Activity of Selected 4-(4-Benzoylaminophenoxy)phenol Derivatives nih.gov

| Compound | Wild-Type AR (SC-3 cells) IC50 (µM) | T877A-mutated AR (LNCaP cells) IC50 (µM) | H874Y-mutated AR (22Rv1 cells) IC50 (µM) |

| Compound 22 | 0.75 | 0.043 | 0.22 |

| Bicalutamide | - | - | Potent |

IC50 values represent the concentration required to inhibit 50% of DHT-promoted cell growth.

Monoamine Oxidase B (MAO-B) Inhibition Mechanisms

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters like dopamine (B1211576). nih.govcriver.com Its inhibition can increase dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. nih.govnih.gov Structurally related compounds to this compound, specifically (S)-2-(benzylamino)propanamide derivatives, have been identified as potent and selective MAO-B inhibitors. nih.gov

The mechanism of MAO-B inhibition by these analogues is often competitive and reversible. nih.gov These inhibitors bind to the active site of MAO-B, preventing the substrate (e.g., dopamine) from accessing it. The selectivity for MAO-B over its isoform, MAO-A, is a critical feature that helps to avoid certain side effects. This selectivity is attributed to steric factors within the enzyme's binding pocket. For example, the residue difference between Phe208 in MAO-A and Ile199 in MAO-B can lead to a steric clash with the inhibitor in MAO-A, thus favoring its binding to MAO-B. nih.gov

Studies on coumarin (B35378) derivatives, another class of MAO inhibitors, have shown that substitutions on the core scaffold significantly influence inhibitory activity and selectivity. For instance, a 3-phenyl substitution on a coumarin ring enhances MAO-B inhibition. nih.gov

Table 2: MAO-B Inhibitory Activity of Selected (S)-2-(Benzylamino)propanamide Derivatives nih.gov

| Compound | MAO-B Inhibition (IC50, nM) | MAO-A Inhibition (IC50, nM) | Selectivity Index (MAO-A/MAO-B) |

| C3 | Potent | - | High |

| Safinamide | - | - | - |

IC50 values represent the concentration required for 50% inhibition of the enzyme.

Histamine H3 Receptor Ligand Binding and Modulation

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. researchgate.net Antagonists of the H3R can enhance neurotransmitter release, making them potential therapeutic agents for neurological disorders. Non-imidazole derivatives, including compounds with a (propoxy)benzylamino)propaneamide structure very similar to the target compound, have been synthesized and evaluated for their H3R binding affinity. researchgate.net

These ligands typically act as antagonists or inverse agonists at the H3R. Their binding to the receptor blocks the inhibitory effect of histamine on neurotransmitter release. The stereochemistry of these compounds can be crucial for their activity, with different enantiomers exhibiting varying degrees of potency and even different pharmacological effects (e.g., antagonist versus agonist). researchgate.net For instance, in a series of isomeric nonimidazole H3R ligands, the (R)-enantiomer showed protective effects in certain convulsion models, while the (S)-enantiomer was inactive. researchgate.net The binding affinity of these ligands is determined by their specific interactions with amino acid residues within the H3R binding pocket. nih.gov

Table 3: Binding Affinities of Isomeric Nonimidazole Histamine H3 Receptor Ligands researchgate.net

| Compound | Human H3R Binding Affinity (Ki, nM) |

| (S)-2-(4-(3-(piperidin-1-yl)propoxy)benzylamino)propanamide (1) | - |

| (R)-2-(4-(3-(piperidin-1-yl)propoxy)benzylamino)propanamide (2) | Moderate |

Ki values represent the inhibition constant, indicating the affinity of the ligand for the receptor.

Exploration of Other Molecular Targets (e.g., Tyrosinase, HIV-1 Capsid, Efflux Pumps)

The structural features of this compound analogues also allow them to interact with other molecular targets.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation. nih.gov Phenolic compounds, in general, are known to interact with tyrosinase. mdpi.com Some benzylamino derivatives have been shown to act as tyrosinase inhibitors, often through a competitive mechanism where they bind to the enzyme's active site, which contains copper ions. core.ac.uk

HIV-1 Capsid: The HIV-1 capsid is a crucial protein shell that protects the viral genome and is essential for multiple stages of the viral life cycle. embopress.orgresearchgate.net Small molecules that bind to the capsid can disrupt its assembly or disassembly, thereby inhibiting viral replication. mdpi.comnih.gov While direct studies on this compound are lacking, other benzylamino derivatives have been investigated as potential HIV-1 inhibitors, targeting enzymes like reverse transcriptase. nih.gov The development of capsid-targeting inhibitors like Lenacapavir highlights the potential of this target. embopress.org

Efflux Pumps: Bacterial efflux pumps contribute to multidrug resistance by expelling antibiotics from the cell. nih.govmdpi.com Inhibitors of these pumps can restore the efficacy of existing antibiotics. The mechanism of efflux pump inhibition can involve competitive binding to the pump, disrupting the proton motive force that powers the pump, or interfering with the assembly of the pump complex. nih.govnih.gov Analogues with a propoxy-phenyl structure have been investigated as inhibitors of the NorA efflux pump in S. aureus. nih.gov

Computational Modeling and Simulations of this compound Interactions

Computational methods, particularly molecular docking, are invaluable tools for predicting and understanding the interactions between small molecules and their biological targets at an atomic level.

Molecular Docking for Predicting Ligand-Protein Binding Conformations

Molecular docking simulations have been employed to predict the binding modes of analogues of this compound with various protein targets. These studies help in visualizing the ligand-protein complex and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity and selectivity. rjraap.comnih.gov

Androgen Receptor: Docking studies of non-steroidal AR antagonists have helped in understanding how these molecules fit into the ligand-binding pocket and disrupt the receptor's function. rjraap.combwise.kr For example, the folded conformation of active coumarinamide derivatives is predicted to be crucial for their binding to the AR. google.com

Monoamine Oxidase B: Molecular docking of inhibitors into the MAO-B active site has elucidated the structural basis for their potency and selectivity. mdpi.comfrontiersin.orgmdpi.com These models show how the inhibitor orients itself within the enzyme's hydrophobic cavity and interacts with key residues like Ile199, which is critical for selectivity over MAO-A. nih.govnih.gov

HIV-1 Capsid: Docking simulations have been instrumental in the design of novel HIV-1 capsid inhibitors. mdpi.com By predicting how different chemical scaffolds bind to the PF74 binding site on the capsid protein, researchers can design new analogues with improved potency and metabolic stability. mdpi.comresearchgate.net

Tyrosinase and Efflux Pumps: Docking studies have also been used to predict the binding of phenolic compounds to the active site of tyrosinase mdpi.comnih.gov and to model the interaction of inhibitors with bacterial efflux pumps, providing insights into their mechanism of action. mdpi.comnih.gov

Table 4: Representative Molecular Docking Applications for Analogues

| Target Protein | Key Findings from Docking Studies |

| Androgen Receptor | Prediction of binding poses and identification of key interactions in the ligand-binding domain. rjraap.comnih.gov |

| MAO-B | Elucidation of the role of specific residues in inhibitor selectivity and binding affinity. nih.govmdpi.com |

| HIV-1 Capsid | Design of novel inhibitors by predicting binding to the PF74 site. mdpi.comresearchgate.net |

| Tyrosinase | Prediction of binding modes of phenolic compounds in the enzyme's active site. mdpi.comnih.gov |

| Efflux Pumps | Modeling of inhibitor interactions with bacterial efflux pumps to understand inhibition mechanisms. mdpi.comnih.gov |

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations could provide critical insights into its binding stability with a biological target, such as a protein receptor or enzyme. These simulations can reveal how the compound adjusts its conformation to fit into a binding site and the key intermolecular forces that stabilize the complex. Studies on other phenolic compounds and resins have utilized MD simulations to understand their structural properties and thermal decomposition. mdpi.comrsc.org However, no specific MD simulation studies focused on this compound and its interaction with biological targets have been found in the reviewed literature.

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. researchgate.net Such calculations can determine properties like molecular electrostatic potential (MEP) maps, which highlight electron-rich and electron-poor regions, predicting sites of interaction. researchgate.net For instance, research on the related Schiff base compound, 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol (B47542), utilized DFT to analyze its molecular geometry and electronic properties. nih.gov Similar QM studies on this compound would be invaluable for predicting its reactivity and potential biological targets, but no such specific studies have been published.

In Vitro Biochemical and Cellular Assays for Mechanistic Elucidation

In vitro assays are essential for validating computational predictions and directly measuring the biological activity of a compound.

Enzyme Kinetics and Inhibition Studies

Enzyme kinetic studies are performed to determine if a compound can inhibit or modulate the activity of a specific enzyme. bmglabtech.comgavinpublishers.comresearchgate.net This involves measuring the rate of an enzymatic reaction in the presence of varying concentrations of the compound to determine parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While studies on other phenolic compounds have demonstrated their potential as enzyme inhibitors, for example as efflux pump inhibitors, there is no published data on the specific enzyme inhibitory activities of this compound. nih.gov

Receptor Binding Assays and Functional Agonism/Antagonism in Cellular Models

Receptor binding assays are used to measure the affinity of a compound for a particular receptor. For compounds with structural similarities to known receptor ligands, such as the derivatives of 4-(2-amino-1-hydroxyethyl)phenol which are known β2 adrenergic receptor agonists, these assays are crucial. google.comgoogle.comgoogleapis.com They can determine whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). Despite the structural motifs in this compound that might suggest interaction with various receptors, no specific receptor binding or functional assay data are available in the public domain.

Cell-Based Phenotypic Screening for Target Validation (excluding therapeutic claims)

Phenotypic screening involves testing a compound across a variety of cell lines to observe any changes in cell behavior, morphology, or viability without a preconceived target. nih.gov This approach can help identify the biological effects of a compound and provide clues to its mechanism of action. While phenotypic screening is a common strategy in drug discovery, there are no published reports of this compound being included in such screening libraries or any resulting data on its cellular effects.

Advanced Spectroscopic and Structural Characterization of 4 2 Benzylamino Propoxy Phenol and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 4-(2-(Benzylamino)propoxy)phenol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for complete structural assignment.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

While specific experimental NMR data for this compound is not readily found, the expected chemical shifts can be reliably predicted based on the analysis of its constituent fragments and related analogue molecules, such as 4-(benzylamino)phenol (B94979) and 4-propoxyphenol. nih.govgoogle.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the p-substituted phenol (B47542) ring, the propoxy chain, the benzyl (B1604629) group, and the amine and hydroxyl functionalities.

Aromatic Protons: The protons on the phenolic ring would likely appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. docbrown.info Similarly, the five protons of the benzyl group would present as a multiplet in the same region, likely between δ 7.2 and 7.4 ppm. google.com

Propoxy Chain Protons: The propoxy group would give rise to a set of signals. The methyl (CH₃) protons would appear as a doublet, the methine (CH) proton adjacent to the nitrogen as a multiplet, and the methylene (B1212753) (OCH₂) protons adjacent to the phenolic oxygen also as a multiplet, likely a triplet.

Benzyl CH₂ and NH Protons: The benzylic methylene (CH₂) protons would likely appear as a singlet or a pair of doublets if they are diastereotopic. The amine (NH) proton would be a broad singlet, and its chemical shift would be dependent on solvent and concentration.

Phenolic OH Proton: The phenolic hydroxyl (OH) proton would also be a broad singlet, with its chemical shift being highly variable depending on the experimental conditions. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Aromatic Carbons: The spectrum would show distinct signals for the carbons of the p-substituted phenol and the benzyl group. The carbon attached to the oxygen (C-O) would be significantly downfield.

Aliphatic Carbons: The three carbons of the propoxy chain and the benzylic methylene carbon would appear in the aliphatic region of the spectrum. The carbon atom of the methyl group would be the most upfield.

Predicted NMR Data for this compound and its Analogues

| Compound Name | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| This compound | Phenolic OH | 8.0-10.0 (broad s) | - |

| Phenolic C-H | 6.7-6.9 (d) | 115-117 | |

| Phenolic C-O | - | 150-153 | |

| Phenolic C-C | - | 116-118 | |

| Propoxy O-CH₂ | 3.8-4.0 (t) | 68-72 | |

| Propoxy CH | 3.2-3.5 (m) | 55-60 | |

| Propoxy CH₃ | 1.1-1.3 (d) | 16-20 | |

| Benzyl C-H (ortho, meta) | 7.2-7.4 (m) | 128-130 | |

| Benzyl C-H (para) | 7.2-7.4 (m) | 127-129 | |

| Benzyl CH₂ | 3.7-3.9 (s) | 53-56 | |

| Amine NH | 1.5-3.0 (broad s) | - | |

| 4-(Benzylamino)phenol | Phenolic OH | 8.5-9.5 (broad s) | - |

| Aromatic C-H | 6.6-7.3 (m) | 115-130 | |

| Benzyl CH₂ | 4.2 (s) | 49 | |

| Amine NH | 3.8 (broad s) | - | |

| 4-Propoxyphenol | Phenolic OH | 8.0-9.0 (broad s) | - |

| Aromatic C-H | 6.7-6.8 (d) | 115-117 | |

| Propoxy O-CH₂ | 3.9 (t) | 70 | |

| Propoxy CH₂ | 1.8 (sextet) | 23 | |

| Propoxy CH₃ | 1.0 (t) | 11 |

Note: The chemical shifts are predictions based on analogue data and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to elucidate the precise connectivity of the atoms in this compound, a suite of two-dimensional NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the adjacent protons in the propoxy chain (CH₃ to CH, and CH to OCH₂) and within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different functional groups. For example, correlations would be expected between the benzylic CH₂ protons and the carbons of the benzyl ring, as well as the carbon of the propoxy chain to which the benzylamino group is attached. Correlations between the OCH₂ protons of the propoxy group and the phenolic C-O carbon would confirm the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to confirm the proposed three-dimensional structure of the molecule. For instance, NOE correlations might be observed between the benzylic CH₂ protons and the ortho-protons of the benzyl ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the exact molecular weight of this compound (C₁₆H₁₉NO₂). This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming its molecular formula. The expected monoisotopic mass of this compound is approximately 257.1416 g/mol . bldpharm.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, characteristic fragmentation patterns would be expected.

A key fragmentation would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Another significant fragmentation pathway would be the cleavage of the C-C bond alpha to the nitrogen atom, resulting in the formation of an iminium ion. The fragmentation of the propoxy chain and the phenolic ring would also produce characteristic ions. Analysis of the MS/MS spectrum of the protonated molecule [M+H]⁺ would allow for the confirmation of the connectivity of the different structural motifs within the molecule.

Predicted Key MS/MS Fragments for this compound

| m/z (Predicted) | Identity of Fragment |

| 258 | [M+H]⁺ |

| 91 | Tropylium ion [C₇H₇]⁺ |

| 108 | Hydroxyphenoxy-related fragment |

| 152 | Fragment from cleavage of propoxy chain |

| 122 | Fragment containing the benzylamino moiety |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups.

A broad band in the region of 3100-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic hydroxyl group and the N-H stretching of the secondary amine. wpmucdn.com

C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the propoxy and benzyl groups would be observed in the 2850-3000 cm⁻¹ region.

The C-O stretching vibration of the aryl ether would likely be found in the 1200-1275 cm⁻¹ region. wpmucdn.com

Bands corresponding to C=C stretching within the aromatic rings would be present in the 1450-1600 cm⁻¹ range.

The N-H bending vibration may be observed around 1500-1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations.

The aromatic ring stretching vibrations would give rise to strong signals in the Raman spectrum, particularly the symmetric "ring-breathing" mode around 1000 cm⁻¹.

The C-C skeletal vibrations of the aliphatic chain would also be observable.

While O-H and N-H stretching vibrations are typically weak in Raman spectra, the C-H stretching vibrations would be prominent.

Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Phenolic O-H stretch | 3100-3600 (broad) | Weak |

| Amine N-H stretch | 3100-3500 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H stretch | 2850-3000 | 2850-3000 |

| Aromatic C=C stretch | 1450-1600 | 1450-1600 (strong) |

| C-O (Aryl ether) stretch | 1200-1275 | Moderate |

| N-H bend | 1500-1600 | Weak |

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides the most definitive information about the three-dimensional arrangement of atoms within a crystalline solid. caltech.eduyale.edu By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can determine precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing in the solid state. caltech.edusygnaturediscovery.com This technique is indispensable for establishing the absolute configuration of chiral centers and understanding intermolecular interactions that govern the crystal lattice. caltech.edu

While specific crystallographic data for this compound is not readily found in the public domain, extensive research has been conducted on its close structural analogue, ifenprodil (B1662929). Ifenprodil, a phenylethanolamine derivative, shares the core 4-hydroxyphenyl group and a substituted amino-alcohol chain, making its structural analysis highly relevant. acs.org

Research into the stereoisomers of ifenprodil has successfully utilized X-ray crystallography to determine their absolute configurations. acs.org The crystal structures of (1R,2S)-ifenprodil and (1S,2S)-ifenprodil were elucidated, revealing key conformational features. For instance, the (1R,2S)-isomer crystallizes in the chiral space group P212121, while the (1S,2S)-isomer crystallizes in the P21 space group. acs.org In both isomers, the piperidine (B6355638) ring adopts a chair conformation. The analysis of the (1S,2S)-isomer showed two independent molecules in the asymmetric unit, differing primarily in the orientation of the terminal benzyl group's phenyl ring. acs.org

Furthermore, crystal structures of ifenprodil bound to the amino-terminal domains (ATDs) of the NMDA receptor subunits GluN1 and GluN2B have been solved, providing critical insights into its mechanism of action. rcsb.orgrcsb.org These studies show that ifenprodil binds at the interface between the two subunits. rcsb.org The resolution of these complex structures allows for a detailed mapping of the binding site and the specific interactions between the drug and the protein. rcsb.orgrcsb.org

Table 1: Crystallographic Data for Ifenprodil Analogue

| Compound/Complex | Method | Resolution (Å) | Space Group | PDB ID |

|---|---|---|---|---|

| (1R,2S)-Ifenprodil | X-ray Diffraction | N/A | P212121 | CCDC-2041093 |

| (1S,2S)-Ifenprodil | X-ray Diffraction | N/A | P21 | CCDC-2041094 |

| GluN1/GluN2B-ATD with Ifenprodil | X-ray Diffraction | 2.60 | P 21 21 21 | 3QEL |

This table presents data for the analogue ifenprodil, as specific data for this compound is not available. Data sourced from references acs.orgrcsb.orgrcsb.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. smacgigworld.comupi.edu When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. khanacademy.orguba.ar The wavelength and intensity of the absorption are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms that absorb light. upi.edu

For this compound and its analogues, the primary chromophores are the phenyl rings. The electronic transitions expected are mainly π → π* transitions associated with the aromatic systems. wikipedia.org The presence of non-bonding electrons (n) on the oxygen and nitrogen atoms can also lead to n → π* or n → σ* transitions. wikipedia.org The UV-Vis spectrum of a molecule is typically presented as a plot of absorbance versus wavelength (λ), with the wavelength of maximum absorbance denoted as λmax. upi.edu

Specific UV-Vis spectral data for this compound is not detailed in available literature. However, data from its analogue ifenprodil and its derivatives provide insight into the expected electronic transitions. The Japanese Pharmacopoeia includes reference UV-Vis spectra for Ifenprodil Tartrate, confirming its absorption in the UV range. mhlw.go.jpnihs.go.jp

Studies on photoswitchable derivatives of ifenprodil, such as OptoNAM-3, provide more detailed spectral characteristics. acs.org In its dark-adapted trans state, OptoNAM-3 in a physiological buffer exhibits a peak absorption maximum (λmax) at 329 nm. acs.org Upon illumination with UV light (e.g., 365 nm), the molecule isomerizes to the cis configuration, leading to a change in the absorption spectrum. acs.orgnih.gov This photochemical behavior is directly linked to the electronic properties of the azobenzene (B91143) chromophore incorporated into the ifenprodil structure. nih.gov The phenolic group itself is sensitive to pH, and changes in its protonation state can cause shifts in the absorption spectrum, typically a bathochromic (red) shift upon deprotonation to the phenoxide ion. smacgigworld.com

Table 2: UV-Vis Absorption Data for Ifenprodil Analogues

| Compound | Solvent/Conditions | λmax (nm) | Transition Type (Inferred) |

|---|---|---|---|

| OptoNAM-3 (trans state) | Ringer solution (pH 7.3) | 329 | π → π* |

This table shows data for photoswitchable analogues of ifenprodil to illustrate the electronic transitions in similar molecular systems. Data sourced from references acs.orgnih.gov.

Future Research Directions and Emerging Paradigms for 4 2 Benzylamino Propoxy Phenol Research

Development of Advanced Synthetic Methodologies

The synthesis of 4-(2-(Benzylamino)propoxy)phenol and its analogs is pivotal for enabling comprehensive structure-activity relationship (SAR) studies. Future research should focus on developing more efficient, scalable, and environmentally benign synthetic routes. While traditional methods may involve multi-step sequences, modern synthetic strategies can offer significant improvements.

Advanced methodologies to be explored could include:

Flow Chemistry: Continuous flow synthesis can offer precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents.

Catalytic C-H Activation: Direct functionalization of C-H bonds on the aromatic rings of the phenol (B47542) or benzyl (B1604629) moieties would provide a more atom-economical approach to generating diverse analogs, bypassing the need for pre-functionalized starting materials. rsc.org

Biocatalysis: The use of enzymes could enable highly selective transformations, such as stereoselective hydroxylation or amination, providing access to chiral analogs with potentially distinct biological activities.

Table 1: Comparison of Synthetic Methodologies for Analogs of this compound

| Methodology | Potential Advantages | Potential Challenges | Key Reagents/Conditions |

|---|---|---|---|

| Flow Chemistry | Improved yield and purity, enhanced safety, scalability. | Initial setup cost, potential for clogging. | Microreactors, precise temperature and pressure control. |

| C-H Activation | High atom economy, access to novel analogs. rsc.org | Catalyst screening, regioselectivity control. | Transition metal catalysts (e.g., Pd, Rh, Ru), directing groups. |

| Biocatalysis | High stereoselectivity and regioselectivity, mild reaction conditions. | Enzyme stability and availability, substrate scope limitations. | Purified enzymes or whole-cell systems, aqueous buffers. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Future applications of AI/ML in this context include:

Generative Models: Deep learning models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on large chemical datasets to generate novel molecular structures based on the this compound scaffold. nih.goveurekalert.org These models can be designed to optimize for desired properties like target affinity, selectivity, and favorable pharmacokinetic profiles. eurekalert.org

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of designed analogs before their synthesis. nih.gov This allows for the prioritization of compounds that are most likely to be active, saving time and resources.

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to identify potential liabilities early in the discovery process.

Table 2: AI/ML Approaches for the Optimization of this compound Analogs

| AI/ML Technique | Application | Predicted Parameters | Potential Impact |

|---|---|---|---|

| Generative Adversarial Networks (GANs) | De novo design of novel analogs. drugdiscoverychemistry.com | Novel chemical structures with desired properties. | Expansion of chemical space around the core scaffold. |

| Random Forest / Support Vector Machines | Predictive QSAR modeling. researchgate.net | Target binding affinity, selectivity. | Prioritization of synthetic targets. |

| Deep Neural Networks (DNNs) | ADMET prediction. | Solubility, permeability, metabolic stability, potential toxicity. | Early identification and mitigation of drug-like property issues. |

Exploration of Novel Biological Targets through Phenomics and Proteomics Screens

Identifying the biological targets of this compound is crucial to understanding its mechanism of action. High-throughput screening techniques like phenomics and proteomics offer powerful, unbiased approaches to target discovery. hku.hk

Future research should employ:

Chemical Proteomics: This approach uses affinity-based probes or other methods to identify the direct protein binding partners of a small molecule from a complex biological sample. nih.govresearchgate.netnih.gov By immobilizing an analog of this compound on a solid support, it can be used to pull down its interacting proteins from cell lysates, which are then identified by mass spectrometry.

Phenotypic Screening: High-content imaging and other phenotypic screening platforms can assess the effects of the compound across a wide range of cellular models and disease states. nih.gov This can reveal unexpected biological activities and provide clues about its mechanism of action, guiding further target identification efforts.

Table 3: Target Identification Strategies for this compound

| Screening Approach | Methodology | Data Output | Potential Insights |

|---|---|---|---|

| Affinity-Based Chemical Proteomics | Immobilized compound analog incubated with cell lysate, followed by mass spectrometry. nih.gov | List of potential protein binding partners. | Direct identification of molecular targets. |

| High-Content Phenotypic Screening | Automated microscopy of cells treated with the compound, analyzing various cellular parameters. nih.gov | Quantitative data on cell morphology, protein localization, and other cellular phenotypes. | Unbiased discovery of cellular effects and potential mechanisms of action. |

Rational Design of Chemical Probes and Optogenetic Tools

To further investigate the biological function of its targets, this compound can be developed into chemical probes and optogenetic tools. These tools allow for the precise study of protein function in living systems. nih.gov

Future directions in this area include:

Fluorescent Probes: Synthesis of fluorescently labeled derivatives of this compound would enable the visualization of its subcellular localization and interaction with its target proteins using advanced microscopy techniques.

Photo-activatable or "Caged" Compounds: The development of photo-activatable versions of the compound would allow for its activity to be controlled with high spatiotemporal precision using light. mdpi.com This would be invaluable for studying dynamic biological processes.

Optogenetic Actuators: In a more advanced application, the compound could potentially be integrated into the design of novel optogenetic tools, where light could be used to control the activity of a target protein that has been engineered to be sensitive to the compound. nih.govchemeketa.edu

Table 4: Design of Research Tools Based on this compound

| Tool Type | Design Strategy | Application | Information Gained |

|---|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., FITC, rhodamine). | Live-cell imaging, fluorescence polarization assays. | Subcellular localization, target engagement dynamics. |

| Photo-activatable Probe | Incorporation of a photolabile caging group. mdpi.com | Spatiotemporal control of target activity in cells or tissues. | Role of the target in dynamic cellular processes. |

| Affinity-Based Probe | Introduction of a reactive group for covalent labeling or a tag for pulldown experiments. | Target identification and validation, proteome-wide selectivity profiling. | Direct protein interactors, off-target effects. |

Application in Fragment-Based Drug Discovery (FBDD) and Covalent Inhibitor Design (research tools, not drugs)

The structural motifs within this compound could serve as starting points for both fragment-based drug discovery (FBDD) and the design of covalent inhibitors as research tools.

Potential future applications include:

Fragment-Based Discovery: The phenol or benzylamine (B48309) moieties could be considered as fragments for screening against a variety of biological targets. drugdiscoverychemistry.comblopig.com If a fragment shows weak binding, it can be elaborated and optimized into a more potent lead compound. rsc.orglu.se

Covalent Inhibitor Design: For targets with a suitably located nucleophilic residue (e.g., cysteine, lysine), analogs of this compound could be designed to form a covalent bond with the target protein. nih.gov This can lead to highly potent and selective research tools for studying protein function. The design of these covalent inhibitors can be guided by computational methods such as covalent docking. nih.gov

Table 5: Application of this compound Scaffolds in Discovery Platforms

| Discovery Platform | Approach | Key Steps | Outcome |

|---|---|---|---|

| Fragment-Based Drug Discovery (FBDD) | Use of the core scaffold or its fragments in screening campaigns. blopig.com | Fragment library screening, hit validation, structure-guided elaboration. | Novel lead compounds for various biological targets. |

| Covalent Inhibitor Design | Introduction of a reactive electrophilic group ("warhead") onto the scaffold. | Identification of a nucleophilic residue in the target's binding site, rational design of the covalent warhead. | Highly potent and selective research tools for target validation and functional studies. |

Q & A

Q. What synthetic methodologies are optimal for synthesizing 4-(2-(Benzylamino)propoxy)phenol, and how can reaction conditions be optimized for higher yields?

A multi-step synthetic approach is typically employed. The core strategy involves:

- Step 1 : Alkylation of phenol derivatives with a propylene oxide intermediate to introduce the propoxy group.

- Step 2 : Introduction of the benzylamino group via nucleophilic substitution or reductive amination.

- Optimization : Reaction temperature (60–80°C), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yield. For example, evidence suggests that using Pd/C under hydrogen gas at 50 psi improves benzylation efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?

- NMR Spectroscopy : H and C NMR confirm the presence of the benzylamino group (δ 3.8–4.2 ppm for CH-N) and phenolic hydroxyl (δ 5.5–6.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 316.1912 for CHNO) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- In vitro enzyme inhibition : Screen against kinases or receptors (e.g., tyrosine kinases) using fluorescence-based assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM.

- Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) influence biological activity, and how can this be systematically studied?

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers.

- Activity comparison : Test R- and S-enantiomers in seizure models (e.g., MES or PTZ-induced convulsions). Evidence shows that R-enantiomers may exhibit superior anticonvulsant activity due to enhanced receptor binding .

- Molecular docking : Simulate interactions with targets (e.g., histamine H3 receptors) to explain stereoselectivity .

Q. How can contradictions in reported bioactivity data be resolved?

- Meta-analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., pH, serum content) and cell lines.

- Dose-response validation : Replicate experiments with standardized protocols (e.g., IC determination in triplicate).

- Structural analogs : Test derivatives (e.g., methyl or halogen substitutions) to identify structure-activity relationships (SAR) .

Q. What experimental strategies are effective for identifying its molecular targets and mechanisms of action?

- Pull-down assays : Use biotinylated derivatives with streptavidin beads to isolate binding proteins from cell lysates.

- X-ray crystallography : Co-crystallize the compound with purified targets (e.g., kinases) to resolve binding modes .

- Transcriptomics : RNA-seq analysis of treated cells to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .

Methodological Notes

- Data Validation : Cross-reference NMR shifts and HRMS data with computational predictions (e.g., ACD/Labs software) .

- Biological Replicates : Use ≥3 biological replicates in assays to ensure statistical robustness.

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies (e.g., IACUC protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.